molecular formula C10H15N B6206949 N,3-diethylaniline CAS No. 101415-17-2

N,3-diethylaniline

Cat. No.: B6206949
CAS No.: 101415-17-2
M. Wt: 149.2
InChI Key:
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Description

N,3-diethylaniline is an organic compound with the molecular formula (C2H5)2NC6H5 . It is a colorless liquid, but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .


Synthesis Analysis

This compound is used in the synthesis of several compounds. Its condensation with half an equivalent of benzaldehyde gives brilliant green, an analogue of the very useful malachite green . With formylbenzenedisulfonic acid, it condenses to give Patent blue VE, and with hydroxybenzaldehyde followed by sulfonation, one obtains Patent blue V . It is also used in one-pot synthesis of oxazol-5(4H)-ones .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N . It has an average mass of 149.233 Da and a monoisotopic mass of 149.120453 Da .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, in organic synthesis, the complex diethylaniline·borane (DEANB) is used as a reducing agent . It is also used as an acid-absorbing base .


Physical And Chemical Properties Analysis

This compound is a colorless to yellowish liquid with an aniline-like odor . It has a density of 0.93 g/mL, a melting point of -38 °C, and a boiling point of 216 °C . Its solubility in water is 0.13 g/L .

Advantages and Limitations for Lab Experiments

N,3-diethylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is miscible with most organic solvents. In addition, this compound is stable and can be stored for long periods of time without decomposition. However, this compound is toxic and should be handled with care.

Future Directions

The use of N,3-diethylaniline in laboratory experiments is likely to continue to expand in the future. Further research could focus on the use of this compound in the synthesis of new compounds, as well as its use as a catalyst in the production of polyurethanes and other polymers. In addition, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical and agrochemical industries.

Synthesis Methods

N,3-diethylaniline can be synthesized through several methods. The most common method is the reaction of ethyl bromide and ammonia in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, resulting in a reaction mixture containing this compound and other by-products. The reaction mixture is then purified by distillation, and the this compound is collected as a colorless liquid.

Scientific Research Applications

N,3-diethylaniline has been used extensively in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of polymers and as a catalyst in the production of polyurethanes. In addition, this compound has been used in the study of enzyme kinetics, as a substrate in the study of enzyme activity, and as a model compound in the study of enzyme-substrate interactions.

Safety and Hazards

N,3-diethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

N,3-diethylaniline plays a significant role in biochemical reactions, particularly in the context of its biodegradation. It interacts with various enzymes and proteins involved in the oxidative degradation pathways. For instance, dioxygenase enzymes catalyze the initial oxidation of this compound to form catechol derivatives. These derivatives are further processed through ortho- or meta-cleavage pathways, leading to the formation of central intermediates that enter the tricarboxylic acid cycle . The interactions between this compound and these enzymes are crucial for its breakdown and subsequent assimilation into cellular metabolism.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, it can induce the expression of genes encoding for oxidative enzymes, thereby enhancing the cell’s ability to degrade aromatic compounds. This compound can also influence cell signaling pathways by modulating the activity of transcription factors involved in stress response and metabolic regulation. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key biochemical pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme activation or inhibition. The compound binds to the active site of dioxygenase enzymes, facilitating the incorporation of molecular oxygen into the aromatic ring. This binding interaction is critical for the initial step of the oxidative degradation pathway. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the synthesis of enzymes involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under aerobic conditions, allowing for its sustained degradation by microbial communities. Under anaerobic conditions, this compound is recalcitrant and shows minimal degradation. Long-term studies have demonstrated that the presence of this compound can lead to adaptive responses in microbial populations, enhancing their capacity to metabolize aromatic compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, allowing for its metabolism and excretion. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of reactive intermediates formed during its metabolism, which can damage cellular structures and impair organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is initially oxidized by dioxygenase enzymes to form catechol derivatives, which are further processed through ortho- or meta-cleavage pathways. These pathways involve the action of various enzymes, including dehydrogenases and hydrolases, which facilitate the conversion of intermediates into central metabolites that enter the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake of the compound into cells, where it can undergo metabolic processing. The localization and accumulation of this compound within cellular compartments are influenced by its chemical properties and the presence of transport proteins that mediate its movement across membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in its metabolism. The compound may also be directed to specific organelles, such as the mitochondria, where further metabolic processing occurs. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its efficient degradation and assimilation into cellular metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,3-diethylaniline can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Aniline", "Diethyl sulfate", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Ethanol" ], "Reaction": [ "Step 1: Aniline is reacted with diethyl sulfate in the presence of sodium hydroxide to form N,N-diethyl aniline.", "Step 2: N,N-diethyl aniline is then reacted with hydrochloric acid to form N,N-diethyl anilinium chloride.", "Step 3: N,N-diethyl anilinium chloride is then reacted with sodium nitrite and hydrochloric acid to form N,N-diethyl-2-nitroaniline.", "Step 4: N,N-diethyl-2-nitroaniline is then reduced with ethanol and hydrogen in the presence of a palladium catalyst to form N,3-diethylaniline." ] }

101415-17-2

Molecular Formula

C10H15N

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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